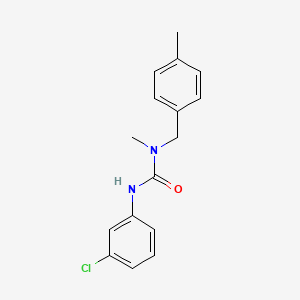
N'-(3-chlorophenyl)-N-methyl-N-(4-methylbenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-chlorophenyl)-N-methyl-N-(4-methylbenzyl)urea, also known as CMU, is a chemical compound that belongs to the class of urea derivatives. CMU has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of N'-(3-chlorophenyl)-N-methyl-N-(4-methylbenzyl)urea is not fully understood, but it is believed to act as a selective sigma-2 receptor agonist. Sigma-2 receptors are a class of proteins that are expressed in various tissues throughout the body, including the brain. They have been implicated in a wide range of physiological and pathological processes, such as cell proliferation, apoptosis, and neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N'-(3-chlorophenyl)-N-methyl-N-(4-methylbenzyl)urea are not well-characterized, but it has been shown to have neuroprotective effects in various animal models of neurological disorders. It has also been shown to have anti-tumor effects in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-(3-chlorophenyl)-N-methyl-N-(4-methylbenzyl)urea in lab experiments is its selectivity for sigma-2 receptors, which allows for more targeted studies of the role of these receptors in various physiological and pathological processes. However, one limitation is that the exact mechanism of action of N'-(3-chlorophenyl)-N-methyl-N-(4-methylbenzyl)urea is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N'-(3-chlorophenyl)-N-methyl-N-(4-methylbenzyl)urea. One area of interest is its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential applications in cancer therapy, particularly in combination with other anti-cancer drugs. Further research is needed to fully understand the mechanism of action of N'-(3-chlorophenyl)-N-methyl-N-(4-methylbenzyl)urea and its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of N'-(3-chlorophenyl)-N-methyl-N-(4-methylbenzyl)urea involves the reaction of 3-chloroaniline with N-methyl-N-(4-methylbenzyl)carbamoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain N'-(3-chlorophenyl)-N-methyl-N-(4-methylbenzyl)urea in its pure form.
Applications De Recherche Scientifique
N'-(3-chlorophenyl)-N-methyl-N-(4-methylbenzyl)urea has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective sigma-2 receptor agonist, which makes it a potentially useful tool for studying the role of sigma-2 receptors in various physiological and pathological processes.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-1-methyl-1-[(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-12-6-8-13(9-7-12)11-19(2)16(20)18-15-5-3-4-14(17)10-15/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXKECTYNFBTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-methyl-1-(4-methylbenzyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

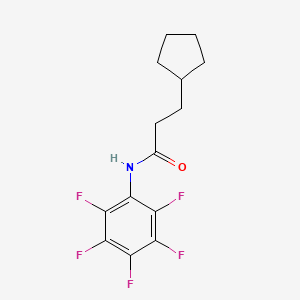
![N~1~-[4-(acetylamino)phenyl]-N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4964784.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4964791.png)
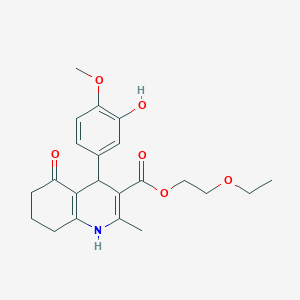
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4964802.png)
![4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4964813.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4964819.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isopropylphenyl)-1,3-thiazolidin-4-one](/img/structure/B4964827.png)
![ethyl 4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4964831.png)
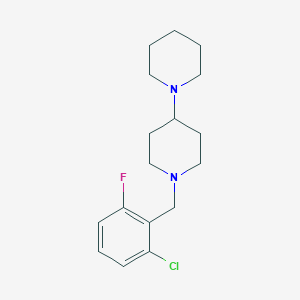
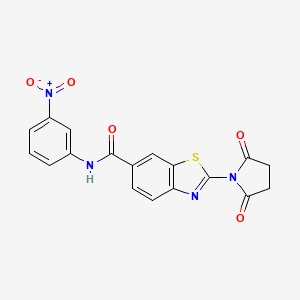
![1-[3-(mesityloxy)propyl]piperidine](/img/structure/B4964865.png)
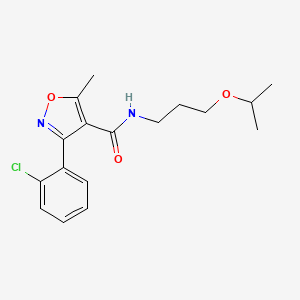
![3-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B4964874.png)